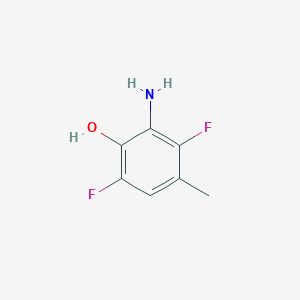

2-Amino-3,6-difluoro-4-methylphenol

Description

Contextualization within the Field of Fluorinated Phenolic Amines

Fluorinated phenolic amines represent a significant class of compounds in medicinal and materials chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comresearchgate.netnih.gov Phenolic amines, in turn, are versatile precursors in the synthesis of a wide array of more complex molecules. Therefore, a compound like 2-Amino-3,6-difluoro-4-methylphenol, which combines these key features, is of inherent interest to synthetic and medicinal chemists. The strategic placement of fluorine atoms on the aromatic ring is a common strategy to fine-tune the electronic and steric properties of a molecule, potentially leading to novel applications in drug discovery and materials science. numberanalytics.comacs.org

Structural Significance and Functional Group Considerations of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1784521-29-4 | namiki-s.co.jpchemsrc.comleyan.comnavimro.comchemsrc.comsigmaaldrich.com |

| Molecular Formula | C₇H₇F₂NO | |

| Molecular Weight | 159.13 g/mol | |

| IUPAC Name | This compound | sigmaaldrich.com |

Overview of Research Methodologies Applicable to Polysubstituted Aromatic Compounds

The study of polysubstituted aromatic compounds like this compound would employ a range of established research methodologies. The synthesis of such molecules often involves multi-step processes, utilizing reactions such as electrophilic aromatic substitution to introduce the various functional groups onto the benzene (B151609) ring. fiveable.melibretexts.orgpressbooks.pub The order of these reactions is crucial to achieve the desired substitution pattern due to the directing effects of the existing substituents. libretexts.org

Characterization of the final compound would rely on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) would be essential for elucidating the precise connectivity and spatial arrangement of the atoms. pearson.com Infrared (IR) spectroscopy would help identify the characteristic vibrational frequencies of the functional groups, such as the O-H, N-H, and C-F bonds. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Identification of Research Gaps and Opportunities Pertaining to this compound

The most significant aspect of this compound is the profound lack of specific research data in the public domain. While its chemical structure is known, there are no readily available scientific publications detailing its:

Synthesis: A validated and optimized synthetic route has not been reported.

Detailed Physicochemical Properties: Experimental data on properties such as melting point, boiling point, solubility, and pKa values are not available.

Spectroscopic Data: Comprehensive NMR, IR, and other spectral data have not been published.

Reactivity and Chemical Transformations: Its behavior in various chemical reactions remains unexplored.

Potential Applications: There are no studies investigating its utility in any field of research.

This absence of information presents a clear research opportunity. The synthesis and thorough characterization of this compound would be a valuable contribution to the field of organofluorine chemistry. Subsequent investigations into its reactivity and potential biological activity could uncover novel applications and expand the chemical space available for the development of new pharmaceuticals and materials. The future prospects for fluorinated aromatics, in general, are considered promising, with ongoing research expected to unveil new synthetic methods and applications. numberanalytics.comnumberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,6-difluoro-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLRIEUIESYTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)N)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784521-29-4 | |

| Record name | 2-amino-3,6-difluoro-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3,6 Difluoro 4 Methylphenol and Its Precursors

Strategies for Introducing Fluorine Substituents onto Phenolic Aromatic Rings

The introduction of fluorine atoms onto a phenolic ring is a critical step in the synthesis of 2-Amino-3,6-difluoro-4-methylphenol. This can be accomplished primarily through two major routes: nucleophilic aromatic substitution (SNAr) and electrophilic fluorination.

Nucleophilic Aromatic Substitution (SNAr) Routes in Fluorinated Aryl Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, where a nucleophile displaces a leaving group on an aromatic ring. In the context of synthesizing fluorinated phenols, this often involves the reaction of a polyfluoroarene with a protected phenol (B47542) or a phenoxide. nih.gov The high electronegativity of fluorine atoms activates the aromatic ring towards nucleophilic attack. nih.gov The synthesis of polymers with ether linkages has been achieved through the reaction of diphenols with fluorinated linkers in the presence of a base, demonstrating the utility of SNAr in forming C-O bonds. mdpi.com This approach is particularly effective for electron-poor aromatic systems.

For the synthesis of the target molecule, a potential SNAr strategy could involve the reaction of a highly fluorinated benzene (B151609) derivative, bearing other necessary substituents or their precursors, with a protected phenol. The success of this reaction is contingent on the activation of the ring by electron-withdrawing groups and the appropriate choice of nucleophile and reaction conditions.

Electrophilic Fluorination Approaches

Electrophilic fluorination offers a complementary approach to introduce fluorine atoms onto aromatic rings, particularly for electron-rich systems like phenols. wikipedia.orgarkat-usa.org This method utilizes reagents that deliver an electrophilic fluorine species ("F+"). wikipedia.org Common electrophilic fluorinating reagents include N-fluorosulfonimides like N-Fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS), as well as salts like Selectfluor® (F-TEDA-BF4). wikipedia.orgarkat-usa.orgbrynmawr.edu

The direct fluorination of phenols can be challenging due to issues with regioselectivity and potential dearomatization. wikipedia.org However, the use of specific reagents and reaction conditions can help control the outcome. For instance, the fluorination of phenols with Selectfluor® can yield mono- and di-fluorinated products, and the use of ionic liquids as additives can accelerate the reaction. arkat-usa.org The choice of solvent also plays a crucial role in the efficiency of the fluorination process. arkat-usa.org

A key consideration in the electrophilic fluorination of substituted phenols is the directing effect of the existing substituents. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.com Therefore, starting with a pre-substituted phenol and carefully selecting the fluorinating agent and conditions are crucial for achieving the desired 3,6-difluoro substitution pattern.

Synthetic Pathways for the Amino and Methyl Group Installation

The introduction of the amino and methyl groups can be achieved through well-established aromatic chemistry transformations.

Nitration and Subsequent Reduction Strategies for Aryl Amines

The introduction of an amino group onto an aromatic ring is commonly achieved through a two-step process: nitration followed by reduction. Nitration involves the reaction of the aromatic compound with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO2). fiveable.meresearchgate.net The nitro group is a strong deactivating group and directs subsequent electrophilic substitution to the meta position.

For phenolic compounds, nitration must be carried out under milder conditions, often using dilute nitric acid, to prevent oxidation of the phenol. chemistrysteps.com The resulting nitrophenol can then be reduced to the corresponding aminophenol. Common reducing agents for this transformation include metals like tin or iron in acidic media, or catalytic hydrogenation. A known route to produce 2,5-difluoro-4-hydroxyaniline involves the nitration of 2,5-difluorophenol (B1295083) followed by reduction, although this specific nitration can suffer from poor selectivity. google.comgoogle.com

Methylation of Aromatic Scaffolds

The installation of a methyl group onto the aromatic ring can be accomplished through various methods. Friedel-Crafts alkylation is a classic method, but it can be prone to over-alkylation and rearrangement of the alkyl group. A more controlled approach for introducing a methyl group onto a phenol is through formylation followed by reduction. For example, 3,5-difluorophenol (B1294556) can be formylated to produce 3,5-difluoro-4-hydroxybenzaldehyde. researchgate.net This aldehyde can then be reduced to the corresponding methyl group.

Alternatively, methylation of the phenolic hydroxyl group can be achieved using reagents like trimethyl phosphate (B84403) (TMP) in the presence of a base. thieme-connect.comsorbonne-universite.fr While this method primarily targets the hydroxyl group, understanding its scope and limitations with substituted phenols is important. thieme-connect.com

Convergent and Linear Synthetic Approaches

The synthesis of this compound can be approached from two main strategic standpoints: linear and convergent synthesis.

The choice between a linear and convergent strategy depends on the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reactions. fiveable.me

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound "this compound" could not be located. As a result, the detailed article on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be generated at this time.

The investigation sought to find detailed research findings for the following analytical techniques:

Vibrational Spectroscopy:

Fourier Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

While information and spectral data for related compounds—such as various isomers of aminophenols, difluorophenols, and methylphenols—are available, no peer-reviewed articles or database entries containing the specific FT-IR, Raman, ¹H NMR, ¹³C NMR, or ¹⁹F NMR data for this compound were identified. The creation of a scientifically accurate article requires this foundational experimental data, which appears to be absent from the public domain.

Therefore, the sections on vibrational spectroscopy for functional group analysis and molecular fingerprinting, as well as nuclear magnetic resonance spectroscopy for positional and connectivity assignment, including the specified subsections and data tables, cannot be factually completed.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3,6 Difluoro 4 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Connectivity Assignment

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, TOCSY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules with overlapping resonances in their 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 2-Amino-3,6-difluoro-4-methylphenol, a COSY spectrum would be expected to show a correlation between the aromatic proton and the protons of the methyl group, if any long-range coupling exists. jptcp.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs (¹J-coupling). nih.gov This is a powerful tool for assigning carbon signals based on their attached, and usually more easily assigned, protons. For the target molecule, an HSQC spectrum would show a cross-peak between the aromatic proton and its directly bonded carbon, as well as a cross-peak for the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J and ³J). ipb.pt This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton. For this compound, HMBC would be critical to confirm the connectivity of the aromatic ring, showing correlations from the aromatic proton and methyl protons to neighboring carbons.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. researchgate.net In the case of this compound, the aromatic proton and the methyl protons would likely represent isolated spin systems, but TOCSY could be useful to confirm the absence of further couplings.

Table 1: Hypothetical 2D NMR Data for this compound

| Proton (¹H) Signal | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | COSY Correlations (¹H) | TOCSY Correlations (¹H) |

| Aromatic-H | C-5 | C-1, C-3, C-4, C-6 | Methyl-H (weak) | Methyl-H (weak) |

| Methyl-H₃ | C-7 (CH₃) | C-3, C-4, C-5 | Aromatic-H (weak) | Aromatic-H (weak) |

| Amino-H₂ | N/A | C-1, C-2, C-3 | N/A | N/A |

| Hydroxyl-H | N/A | C-1, C-2, C-6 | N/A | N/A |

Note: The assignments are hypothetical and based on the expected structure. Actual chemical shifts would be dependent on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.gov For this compound (C₇H₇F₂NO), the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the molecular ion would reveal characteristic fragmentation pathways. For this molecule, likely fragmentations would include the loss of small molecules such as CO, HCN, or CH₃ radical, and cleavage of the aromatic ring. The fragmentation pattern provides valuable structural information that complements the NMR data.

Table 2: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | 160.0574 | 160.0571 | Molecular Ion |

| [M-CH₃]⁺ | 144.0312 | 144.0309 | Loss of methyl radical |

| [M-CO]⁺ | 132.0625 | 132.0622 | Loss of carbon monoxide |

| [M-HCN]⁺ | 133.0414 | 133.0411 | Loss of hydrogen cyanide |

Note: The fragmentation pathways are predictive and would need to be confirmed by experimental MS/MS analysis.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is characteristic of the chromophore, the part of the molecule that absorbs light. researchgate.net

For this compound, the phenolic ring substituted with an amino group and fluorine atoms constitutes the chromophore. The UV-Vis spectrum would be expected to show characteristic π → π* transitions. The positions and intensities of these bands are influenced by the substituents and the solvent. The amino and hydroxyl groups are strong auxochromes, which typically cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609).

Table 3: Hypothetical UV-Vis Absorption Data for this compound in Methanol

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~230 | ~8,500 | π → π |

| ~285 | ~2,500 | π → π |

Note: These values are estimations based on similar aminophenol structures and can vary with solvent polarity. researchgate.net

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

For this compound, a crystal structure would definitively confirm the substitution pattern on the aromatic ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate how the molecules pack in the crystal lattice. acs.org

Table 4: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.1 |

| β (°) | 105 |

| Volume (ų) | 705 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.51 |

Note: This data is purely illustrative and represents typical values for a small organic molecule.

Computational and Theoretical Chemistry Investigations of 2 Amino 3,6 Difluoro 4 Methylphenol

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and its inherent stability. These methods model the molecule at the electronic level to predict its properties.

Density Functional Theory (DFT) and Ab Initio Methods for Optimized Structures

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the optimized geometric structure of molecules. nih.govresearchgate.netresearchgate.net DFT methods, such as B3LYP, calculate the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. nih.govnih.gov Ab initio methods, like Hartree-Fock (HF), derive their results from first principles without the use of experimental data. researchgate.netresearchgate.net

For phenolic compounds, these calculations provide precise information on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. nih.govresearchgate.net For instance, in studies of similar substituted phenols, the B3LYP method with a basis set like 6-311++G(d,p) has been effectively used to obtain optimized structural parameters that show good agreement with experimental data where available. nih.govresearchgate.net The substitution of atoms, such as fluorine, and functional groups like amino and methyl groups, influences the geometry of the benzene (B151609) ring and the bond lengths of associated groups due to electronic and steric effects. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Substituted Phenols (Note: Data is illustrative of typical results from DFT calculations on similar structures, as specific experimental data for 2-Amino-3,6-difluoro-4-methylphenol is not available in the cited literature.)

| Parameter | Bond | Typical Bond Length (Å) |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 |

| C-O | 1.36 | |

| O-H | 0.96 | |

| C-N | 1.40 | |

| C-F | 1.35 | |

| C-C (methyl) | 1.51 | |

| Parameter | Angle | **Typical Bond Angle (°) ** |

| Bond Angle | C-C-C (aromatic) | 118 - 121 |

| C-O-H | 109 | |

| C-C-N | 120 |

Conformer Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the amino (-NH2) and hydroxyl (-OH) groups, can exist in different spatial arrangements known as conformers. Conformer analysis involves calculating the energy of these different arrangements to identify the most stable (lowest energy) conformer and to map the energy landscape of the molecule. researchgate.net

For aminophenols, the orientation of the -OH and -NH2 groups relative to each other and to the methyl group is critical. researchgate.net Theoretical calculations can determine the energy barriers to rotation for these groups. researchgate.net For example, studies on similar molecules like 3-aminophenol (B1664112) have computed the energy difference between conformers where the OH group is oriented towards or away from the amino group. researchgate.net This analysis reveals the most probable shapes the molecule will adopt and the energetic cost of transitioning between them, which is crucial for understanding its interactions with other molecules. researchgate.net

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Various descriptors derived from computational analysis help in predicting how and where a molecule is likely to react.

Frontier Molecular Orbitals (HOMO-LUMO) Energy and Localization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netscience.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For aromatic compounds like this compound, the HOMO is typically localized on the electron-rich aromatic ring and the electron-donating amino and hydroxyl groups. The LUMO is often distributed over the aromatic ring as well. The presence of electron-withdrawing fluorine atoms can lower the energy of the LUMO. DFT calculations are commonly used to compute the energies of these orbitals and visualize their distribution across the molecule. acs.orgmangaloreuniversity.ac.in

Table 2: Illustrative Frontier Orbital Energies for Substituted Phenols (Note: These values are representative and actual values for the target compound would require specific calculation.)

| Orbital | Typical Energy (eV) |

| HOMO | -5.0 to -6.5 |

| LUMO | -1.0 to -2.5 |

| Energy Gap (ΔE) | 3.0 to 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netwolfram.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. uni-muenchen.de Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netwolfram.com Green and yellow represent areas with intermediate potential. wolfram.com

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, as well as the fluorine atoms, due to their high electronegativity. researchgate.net These sites represent the most likely points for interaction with positive charges or electrophiles. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), making them potential sites for hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mangaloreuniversity.ac.in It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing a molecule. These interactions, known as hyperconjugation, are quantified by a stabilization energy (E(2)).

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a critical photophysical process that can occur in molecules possessing both electron-donating and electron-accepting moieties. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated excited state with a significantly larger dipole moment than the ground state. ossila.com This phenomenon is fundamental to the functioning of many organic materials in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. bohrium.comresearchgate.net

For molecules like this compound, the amino group (-NH₂) acts as an electron donor, while the fluorinated phenolic ring can act as an electron acceptor. The presence of electron-withdrawing fluorine atoms enhances the acceptor character of the aromatic ring. Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the nature of ICT. These calculations can map the distribution of electron density in the ground and excited states, revealing the extent of charge transfer. ossila.com The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. In many donor-acceptor systems, the HOMO is localized on the donor group, and the LUMO is localized on the acceptor group, which facilitates the charge transfer upon excitation. researchgate.net The energy difference between these orbitals is a key factor in determining the energy of the ICT transition.

In some instances, twisting around the bond connecting the donor and acceptor groups in the excited state can lead to a "twisted intramolecular charge transfer" (TICT) state. ossila.com This state is often characterized by red-shifted emission or non-radiative decay. The computational modeling of such conformational changes in the excited state is crucial for a complete understanding of the molecule's photophysics.

Prediction and Validation of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, providing a bridge between molecular structure and experimental spectra.

Theoretical calculations, primarily using Density Functional Theory (DFT) methods like B3LYP, are widely used to compute the vibrational frequencies of molecules. researchgate.netscience.gov These calculations provide a set of harmonic vibrational modes, which can be visualized to understand the nature of the atomic motions involved in each vibration. science.gov For this compound, these calculations would predict the frequencies of characteristic vibrations such as N-H stretching of the amino group, O-H stretching of the phenol (B47542), C-F stretching, and various aromatic ring vibrations.

To improve the agreement between theoretical and experimental frequencies, which can be affected by factors like anharmonicity and the solid-state environment, a scaling factor is often applied to the calculated frequencies. nih.gov The assignment of the calculated vibrational modes to the experimentally observed peaks in the FT-IR and FT-Raman spectra is facilitated by Potential Energy Distribution (PED) analysis. researchgate.netscience.gov This analysis quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each vibrational mode.

Table 1: Illustrative Theoretical Vibrational Frequencies for a Phenolic Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3500 |

| N-H Asymmetric Stretch | 3450 |

| N-H Symmetric Stretch | 3350 |

| C-H Stretch (Aromatic) | 3100 |

| C-C Stretch (Aromatic) | 1600 |

| C-N Stretch | 1300 |

| C-F Stretch | 1250 |

| O-H Bend | 1200 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. nih.govucl.ac.uk These predictions are highly sensitive to the electronic environment of each nucleus. ucl.ac.uk The presence of electronegative fluorine atoms and the amino and methyl groups in this compound will significantly influence the chemical shifts of the aromatic protons and carbons.

Quantum mechanics-based calculations, often within a DFT framework, can provide accurate predictions of chemical shifts. biorxiv.org These calculations take into account the shielding of each nucleus by the surrounding electron density. ucl.ac.uk Comparing the predicted chemical shifts with experimental data can help in the unambiguous assignment of the NMR signals and confirm the molecular structure. nih.gov The influence of factors like solvent effects and conformational dynamics can also be incorporated into the theoretical models to achieve better accuracy. biorxiv.org

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| H (Aromatic) | 6.5 - 7.5 |

| H (Amino) | 3.5 - 5.0 |

| H (Methyl) | 2.0 - 2.5 |

| H (Hydroxyl) | 4.0 - 6.0 |

| C (Aromatic) | 110 - 160 |

| C (Methyl) | 15 - 25 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. mdpi.comrespectprogram.orgchemrxiv.org This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com

For this compound, TD-DFT calculations can identify the electronic transitions responsible for the observed absorption bands. mdpi.com These transitions typically involve the promotion of an electron from an occupied molecular orbital to an unoccupied one, such as the HOMO to LUMO transition. The nature of these transitions, whether they are localized on a specific part of the molecule or involve charge transfer, can also be determined. researchgate.net The choice of the functional and basis set is crucial for obtaining accurate results with TD-DFT. mdpi.com

Table 3: Illustrative Predicted UV-Vis Absorption Data

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 320 | 0.15 |

| S₀ → S₂ | 280 | 0.30 |

| S₀ → S₃ | 250 | 0.10 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Intermolecular Interactions and Supramolecular Chemistry

The interactions between molecules play a crucial role in determining the properties of materials in the solid state and in solution.

Hydrogen bonding is a key non-covalent interaction that can significantly influence the structure, stability, and properties of molecules. This compound has several functional groups capable of forming hydrogen bonds: the amino (-NH₂) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the fluorine atoms and the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydroxyl group and the adjacent amino group, or between the hydroxyl group and a fluorine atom. researchgate.net The strength of such a bond can be estimated computationally by analyzing the geometry of the molecule and the electron density at the bond critical point. researchgate.net The presence of an intramolecular hydrogen bond can affect the conformation of the molecule and its photophysical properties.

Intermolecular Hydrogen Bonding: In the solid state or in solution, molecules of this compound can form intermolecular hydrogen bonds with each other or with solvent molecules. science.govresearchgate.net These interactions can lead to the formation of dimers, chains, or more complex supramolecular assemblies. researchgate.net Computational studies can predict the most stable hydrogen-bonded structures and quantify the energy of these interactions. mdpi.com The analysis of these interactions is crucial for understanding the crystal packing and the solubility of the compound.

Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the supramolecular chemistry of a compound, influencing its physical properties and how it interacts with other molecules. In this compound, a variety of such interactions are anticipated, primarily involving its fluorine, amino, and hydroxyl substituents.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In the case of this compound, the fluorine atoms can participate in halogen bonding, although fluorine is the least polarizable of the halogens, making its halogen bonds generally weaker than those of chlorine, bromine, or iodine. encyclopedia.pub The strength and nature of these bonds are highly dependent on the electronic environment. The electron-withdrawing nature of the fluorine atoms creates an anisotropic distribution of electron density, leading to a region of positive electrostatic potential (a σ-hole) on the fluorine atom, which can then interact with electron-rich sites. nih.gov

Beyond halogen bonds, other significant non-covalent interactions are expected to play a role in the molecular assembly of this compound. These include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. Intramolecular hydrogen bonding between the amino and hydroxyl groups, or between these groups and the fluorine atoms, could influence the molecule's conformation. Intermolecularly, these groups can form robust networks, significantly impacting the crystal packing and physical properties of the compound.

The presence of multiple polar functional groups (amino, hydroxyl, and fluoro groups) results in a significant molecular dipole moment, leading to dipole-dipole interactions that will further govern the arrangement of molecules in the solid state.

| Interaction Type | Potential Participating Groups | Significance |

| Halogen Bonding | C-F with N, O, or another F | Influences crystal packing and molecular recognition. |

| Hydrogen Bonding | -OH, -NH2 with each other or F | Dominant interaction dictating molecular conformation and supramolecular assembly. |

| Dipole-Dipole | Polar C-F, C-O, C-N bonds | Contributes to the overall lattice energy and physical properties. |

| van der Waals | Entire molecule | General attractive forces contributing to molecular packing. |

This table outlines the predicted non-covalent interactions in this compound based on its functional groups.

Stacking Interactions in Crystalline States

In aromatic systems, π-π stacking interactions are a crucial aspect of their crystal engineering. The introduction of fluorine atoms onto an aromatic ring, as in this compound, significantly modulates these interactions. Fluorination can alter the quadrupole moment of the aromatic ring, influencing whether face-to-face or edge-to-face stacking geometries are preferred. soton.ac.ukresearchgate.net

Studies on fluorinated aromatic compounds have shown that fluorine substitution can disrupt traditional π-π stacking. rsc.org The electron-withdrawing nature of fluorine can lead to a preference for offset or parallel-displaced stacking arrangements rather than a direct cofacial alignment. d-nb.info These interactions are often driven by the favorable electrostatic contacts between the electron-deficient fluorinated ring and an electron-rich region of a neighboring molecule. researchgate.net

In the crystal lattice of this compound, it is plausible that stacking interactions will be a complex interplay of electrostatic and dispersion forces. The amino and hydroxyl groups, being electron-donating, will influence the electron density of the aromatic ring, counteracting to some extent the electron-withdrawing effect of the fluorine atoms. Theoretical calculations would be necessary to determine the precise nature of the preferred stacking motifs, but it is expected that they will deviate from those observed in non-fluorinated phenols.

| Stacking Motif | Description | Influence of Fluorine |

| Face-to-Face | Direct overlap of aromatic rings. | Generally disfavored by fluorine substitution. |

| Parallel-Displaced | Aromatic rings are parallel but shifted relative to one another. | Often favored in fluorinated aromatics to optimize electrostatic interactions. d-nb.info |

| Edge-to-Face | The edge of one aromatic ring interacts with the face of another. | Can be promoted by the polarization effects of fluorine. |

This table summarizes potential stacking interactions in the crystalline state of this compound.

Theoretical Mechanistic Studies of Reactions

Theoretical mechanistic studies allow for the exploration of reaction pathways and transition states, providing insights that are often difficult to obtain through experimental means alone. For this compound, such studies could elucidate its reactivity in various chemical transformations.

The reactivity of aminophenols is diverse. The amino group can act as a nucleophile, while the phenol ring is susceptible to electrophilic substitution. The hydroxyl group can be deprotonated to form a phenoxide, a potent nucleophile. The fluorine atoms, being strongly electron-withdrawing, will influence the reactivity of the aromatic ring, generally deactivating it towards electrophilic substitution while activating it for nucleophilic aromatic substitution, although the latter is less common for fluorine compared to other halogens.

Mechanistic studies on related aminophenol compounds have investigated various reactions, including oxidation, researchgate.netresearchgate.net palladium-catalyzed cross-coupling, acs.org and rearrangement reactions. nih.gov For instance, the oxidation of aminophenols can proceed through different mechanisms depending on the reaction conditions, such as pH, often involving radical intermediates or quinone-imine species. researchgate.net

In the context of this compound, theoretical studies could model the transition states for reactions such as:

Oxidative Coupling: Predicting the mechanism of polymerization or dimerization.

Electrophilic Aromatic Substitution: Determining the preferred site of substitution and the influence of the existing functional groups on the reaction barrier.

Nucleophilic Reactions: Investigating the reactivity of the amino and hydroxyl groups.

A plausible reaction, for example, is the palladium-catalyzed alkoxyacyloxylation, which has been observed for N-allyl-2-aminophenols. acs.org Theoretical studies could determine if similar transformations are feasible for this compound and how the electronic properties imparted by the fluorine atoms would affect the reaction mechanism and energetics.

Reactivity and Derivatization Chemistry of 2 Amino 3,6 Difluoro 4 Methylphenol

Reactions Involving the Aromatic Amine Moiety

The primary amine group is a versatile functional handle, participating in a range of reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.

Schiff Base Condensation Reactions

The aromatic amine of 2-Amino-3,6-difluoro-4-methylphenol can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. This reaction typically proceeds under acid or base catalysis, or with heating, and involves the formation of a carbon-nitrogen double bond (azomethine group). gsconlinepress.com The presence of fluorine atoms on the phenyl ring can influence the electronic properties and reactivity of the resulting Schiff base. frontiersin.orgresearchgate.net

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the imine. These reactions are fundamental in the synthesis of ligands for metal complexes and in the construction of various biologically active molecules. gsconlinepress.com For instance, Schiff bases derived from fluorinated phenols have been synthesized and characterized for their potential applications in materials science and as antifungal agents. frontiersin.org

Table 1: Examples of Schiff Base Condensation Reactions with Aminophenols This table illustrates the general reaction type, as specific examples for this compound are not readily available in the literature. The principles are directly applicable.

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Conditions | Product Type | Reference |

| 2-Aminophenol (B121084) | Salicylaldehyde | Not specified | Schiff base ligand | researchgate.net |

| 3,4-Diaminopyridine | 3,5-Difluoro-2-hydroxy-benzaldehyde | Methanol, room temp. | Pyridine (B92270) Schiff base | frontiersin.org |

| 2-Aminophenol | Aromatic Aldehydes | Brønsted acidic ionic liquid gel, 130°C | 2-Aryl benzoxazole (B165842) (via intermediate Schiff base) | rsc.org |

| 2-Aminophenol | Ketones | Elemental sulfur, N-methylpiperidine | 2-Alkylbenzoxazoles (via intermediate Schiff base) | organic-chemistry.org |

Acylation and Sulfonylation Derivatives

The nucleophilic amino group is susceptible to acylation and sulfonylation.

Acylation: Reaction with acylating agents like acetic anhydride (B1165640) or acyl chlorides in the presence of a base or catalyst leads to the formation of an amide. In aminophenols, the amino group is generally more nucleophilic than the phenolic hydroxyl group, leading to preferential N-acylation. quora.com For example, the synthesis of paracetamol (N-acetyl-para-aminophenol) from p-aminophenol and acetic anhydride is a well-established process where the amine reacts selectively. google.comyoutube.com Enzymatic methods, such as using lipase, have also been developed for the chemoselective N-acetylation of 2-aminophenol. acs.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. The formation of sulfonamides from p-aminophenols has been documented. rsc.org This reaction is a standard method for protecting amino groups or for synthesizing biologically active sulfonamide derivatives.

Diazotization and Subsequent Transformations

The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). scialert.netrsc.org The diazotization of aminophenols is a well-known reaction. researchgate.netd-nb.infocentralasianstudies.org The resulting diazonium salt of this compound would be a highly versatile intermediate.

Once formed, the diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions or other transformations to introduce groups such as -OH, -F, -Cl, -Br, -I, -CN, and -H. It can also be used in azo coupling reactions with activated aromatic compounds to form brightly colored azo dyes.

Cyclization Reactions to Form Heterocyclic Systems

The ortho-disposition of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of benzoxazole derivatives. Benzoxazoles are an important class of heterocyclic compounds with applications in medicinal chemistry and materials science. nih.gov

The synthesis of benzoxazoles from 2-aminophenols can be achieved through condensation with various carbonyl-containing compounds, such as carboxylic acids, aldehydes, ketones, or their derivatives. rsc.orgorganic-chemistry.org The general mechanism involves the initial formation of a Schiff base or an amide, followed by an intramolecular cyclization and dehydration to form the oxazole (B20620) ring. rsc.org Numerous methods have been developed using different catalysts and reaction conditions, including Brønsted acids, copper salts, and iodine. organic-chemistry.orgorganic-chemistry.org For example, the reaction of 2-aminophenols with β-diketones catalyzed by a combination of a Brønsted acid and CuI yields 2-substituted benzoxazoles. organic-chemistry.org Another approach involves the reaction with tertiary amides activated by triflic anhydride. nih.gov

Table 2: Selected Methods for Benzoxazole Synthesis from 2-Aminophenols This table illustrates general methodologies applicable to this compound.

| Co-reactant | Catalyst/Reagent | Conditions | Product | Reference |

| β-Diketones | TsOH·H₂O, CuI | CH₃CN, 80°C | 2-Substituted benzoxazoles | organic-chemistry.org |

| Aldehydes | TiO₂–ZrO₂ | Acetonitrile (B52724), 60°C | 2-Aryl benzoxazoles | rsc.org |

| Ketones | Elemental Sulfur, N-Methylpiperidine | Mild conditions | 2-Alkylbenzoxazoles | organic-chemistry.org |

| Tertiary Amides | Triflic anhydride (Tf₂O), 2-Fluoropyridine | Not specified | 2-Substituted benzoxazoles | nih.gov |

| N-cyano-N-phenyl-p-toluenesulfonamide | BF₃·Et₂O | 1,4-dioxane, reflux | 2-Aminobenzoxazole | rsc.org |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic -OH group is acidic and can act as a nucleophile, allowing for derivatization through etherification and esterification.

Etherification and Esterification Reactions

Etherification: The phenolic hydroxyl can be converted to an ether via reactions like the Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide followed by reaction with an alkyl halide. More modern methods include copper-catalyzed cross-coupling reactions with boronic acids or palladium-catalyzed allylic etherification. researchgate.netfrontiersin.org A variety of substituted phenols can undergo etherification, and the process can be catalyzed by different metal complexes under mild conditions. researchgate.netgoogle.comgoogle.com

Esterification: The hydroxyl group can be acylated to form a phenolic ester. This is typically achieved by reacting the phenol (B47542) with an acyl chloride or a carboxylic anhydride in the presence of a base (like pyridine or triethylamine) or a strong acid catalyst. google.comwipo.int Phase-transfer catalysis provides a simple and efficient method for the esterification of phenols with alkanoyl chlorides, often resulting in high yields in short reaction times. lew.rotandfonline.com Direct oxidative esterification using ethers as the acylating source has also been reported. acs.org While the amino group is generally more nucleophilic, O-acylation can be achieved, sometimes after protection of the amine.

Electrophilic Attack on the Phenolic Ring

The phenolic ring in this compound is highly activated towards electrophilic aromatic substitution due to the potent electron-donating effects of the hydroxyl and amino groups. byjus.compressbooks.pub These groups preferentially direct incoming electrophiles to the positions ortho and para relative to themselves. The methyl group also contributes as a weak activating, ortho- and para-directing group. fiveable.me The two fluorine atoms, while being deactivators, are also ortho- and para-directing.

The sole available position for substitution on the ring is C5 (relative to the hydroxyl group at C1). The directing effects of the substituents are summarized below:

-OH (at C1): Strongly activating, directs ortho (C2, C6) and para (C4).

-NH₂ (at C2): Strongly activating, directs ortho (C1, C3) and para (C5).

-F (at C3, C6): Deactivating, but ortho- and para-directing.

-CH₃ (at C4): Weakly activating, directs ortho (C3, C5) and para (C1).

Considering the positions are already substituted except for C5, the directing vectors from the most powerful activating groups converge on this single available site. The para-directing influence of the amino group and the ortho-directing influence of the methyl group both point to C5, making it the highly favored site for electrophilic attack.

Interactive Table: Directing Effects of Substituents for Electrophilic Attack

| Substituent | Position | Activating/Deactivating | Directing Influence | Target Position for Substitution |

| -OH | C1 | Strongly Activating | Ortho, Para | C2, C4, C6 (all occupied) |

| -NH₂ | C2 | Strongly Activating | Ortho, Para | C3 (occupied), C5 (vacant) |

| -F | C3 | Deactivating | Ortho, Para | C2, C4 (occupied), C5 (vacant) |

| -CH₃ | C4 | Weakly Activating | Ortho, Para | C3 (occupied), C5 (vacant) |

| -F | C6 | Deactivating | Ortho, Para | C5 (vacant) , C1 (occupied) |

Common electrophilic substitution reactions like nitration and halogenation are expected to proceed readily, likely targeting the C5 position with high regioselectivity. byjus.commlsu.ac.in For instance, halogenation of phenols with bromine water often leads to poly-substitution, but using a less polar solvent can achieve mono-substitution. byjus.com Given the high activation of the ring, such controlled conditions would be necessary to avoid potential side reactions or over-halogenation.

Transformations at the Methyl Group (e.g., Oxidation to Carboxylic Acid)

The methyl group at C4 is susceptible to oxidation, a common transformation for benzylic positions. This reaction converts the methyl group into a carboxylic acid, yielding 2-amino-3,6-difluoro-4-carboxy-phenol (more systematically named 3-amino-2,5-difluoro-4-hydroxybenzoic acid).

Several methods exist for the oxidation of benzylic methyl groups.

Potassium Permanganate (KMnO₄): A strong oxidizing agent capable of converting alkyl chains on an aromatic ring to a carboxylic acid group, provided a benzylic hydrogen is present.

Chromic Acid (H₂CrO₄): Similar to permanganate, this reagent effectively oxidizes benzylic positions. schoolwires.net

Catalytic Aerobic Oxidation: More modern and "greener" methods utilize molecular oxygen as the oxidant in the presence of a catalyst system. For example, cobalt salts combined with N-hydroxyimides (like N-hydroxyphthalimide, NHPI) can effectively catalyze the aerobic oxidation of benzylic methylenes. rsc.orgacs.org Studies on 2-methoxy-4-methylphenol (B1669609) have shown that cobalt-based catalysts can produce the corresponding aldehyde (vanillin) in high yield, indicating that oxidation of the methyl group is a viable pathway. acs.org The oxidation of 2,6-di-tert-butyl-4-methylphenol also yields the corresponding benzaldehyde (B42025) and benzoic acid derivatives. nih.govresearchgate.net

These oxidative reactions can sometimes be accompanied by other processes, such as demethylation or ring-opening, especially under harsh conditions like in supercritical water. osti.gov The choice of oxidant and reaction conditions is therefore crucial to selectively target the methyl group without degrading the sensitive phenolic ring or amino group.

Interactive Table: Potential Oxidation Products of the Methyl Group

| Reagent/Catalyst System | Product | Typical Conditions | Notes |

| KMnO₄, heat, base | 3-Amino-2,5-difluoro-4-hydroxybenzoic acid | Aqueous, basic, elevated temperature | Strong, non-selective oxidant; may degrade the phenol/aniline moieties. |

| Co(II)/N-Hydroxyphthalimide/O₂ | 3-Amino-2,5-difluoro-4-hydroxybenzaldehyde | Organic solvent, moderate temperature | Milder, catalytic method; may selectively yield the aldehyde. rsc.orgacs.org |

| CoCl₂/NaOH/O₂ | 3-Amino-2,5-difluoro-4-hydroxybenzaldehyde | Alkaline solution, elevated temperature | Can be effective for methylphenol oxidation to aldehydes. acs.org |

Regioselectivity and Stereoselectivity in Complex Derivatizations

The predictable reactivity of this compound makes it a potentially useful building block in the synthesis of more complex molecules. The regioselectivity is dominated by the powerful directing effects of the amino and hydroxyl groups, which overwhelmingly favor substitution at the single available C5 position.

In multi-step syntheses, the order of reactions is critical. For example:

Protecting Group Chemistry: The highly reactive amino and hydroxyl groups may require protection to allow for selective reactions elsewhere. The amino group can be acetylated, and the hydroxyl group can be converted to an ether (e.g., a benzyl (B1604629) or silyl (B83357) ether) to moderate their reactivity and directing influence.

Nucleophilic Aromatic Substitution (SₙAr): While electrophilic substitution is dominant, the electron-withdrawing fluorine atoms could potentially undergo nucleophilic aromatic substitution under harsh conditions (strong base, high temperature). researchgate.netmdpi.com The fluorine at C6 is ortho to the activating hydroxyl group and meta to the activating amino group, while the fluorine at C3 is ortho to the amino group and meta to the hydroxyl group. This complex substitution pattern makes predicting the outcome of an SₙAr reaction challenging without specific experimental data.

Metal-Catalyzed Cross-Coupling: The C-F bonds are generally robust, but under specific palladium-catalyzed conditions, C-F bond activation for cross-coupling reactions is possible, although it is a challenging transformation. researchgate.net

Stereoselectivity would become a factor if a chiral center is introduced during derivatization. For instance, if the carboxylic acid derivative (from methyl group oxidation) is coupled with a chiral amine, a pair of diastereomers would be formed. Similarly, if a derivatization introduces a new stereocenter adjacent to the ring, the existing substituents could exert some level of diastereocontrol over the reaction, although significant effects would be unlikely without a directing group capable of coordinating with the reagent.

Advanced Analytical Methodologies for Purity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 2-Amino-3,6-difluoro-4-methylphenol. nih.gov The development of a robust HPLC method is essential for achieving accurate and reproducible results.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of polar compounds such as phenols and amines. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. For the analysis of aminophenol derivatives, a C18 column is frequently employed. hplc.eu The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

Method development for a related compound, 2,4,6-trifluorobenzoic acid, utilized a Zorbax SB-Aq column with a gradient mixture of a buffered aqueous solution and an organic solvent mixture (acetonitrile, methanol, and water). ekb.eg A similar approach can be adapted for this compound. The mobile phase composition, pH, and gradient elution profile are critical parameters that need to be optimized to achieve good resolution and peak shape. ekb.egresearchgate.net The use of an acidic buffer, such as one containing trifluoroacetic acid (TFA) or phosphoric acid, can help to suppress the ionization of the phenolic hydroxyl group and the amino group, leading to better retention and sharper peaks. hplc.eu Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. ekb.eg

A typical starting point for method development could involve a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with a mobile phase consisting of a gradient of water (with 0.1% TFA) and acetonitrile (B52724). The gradient can be programmed to increase the percentage of acetonitrile over time to elute compounds with increasing hydrophobicity. hplc.eu

Table 1: Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for the RP-HPLC analysis of this compound, based on common practices for similar compounds.

If this compound is synthesized in a way that could produce enantiomers (non-superimposable mirror images), chiral HPLC is necessary to determine the enantiomeric purity. sigmaaldrich.com This is crucial in pharmaceutical applications where different enantiomers can have vastly different pharmacological activities. Chiral stationary phases (CSPs) are used to separate enantiomers. sigmaaldrich.com

For amino-containing compounds, CSPs based on macrocyclic glycopeptides, such as teicoplanin, have proven effective for direct analysis without derivatization. sigmaaldrich.comresearchgate.net These CSPs can operate in both reversed-phase and polar organic modes. The mobile phase composition, including the type of organic modifier (e.g., methanol, ethanol (B145695), acetonitrile) and additives like acids and bases, plays a significant role in achieving enantioseparation. sigmaaldrich.com For instance, in the analysis of amino acid enantiomers, a mobile phase containing ethanol in an ammonium (B1175870) acetate (B1210297) buffer has been used with a teicoplanin-based column. researchgate.net The retention of enantiomers on such columns can exhibit a "U-shaped" profile with varying organic modifier concentrations. sigmaaldrich.com

Table 2: Potential Chiral HPLC System for Enantiomeric Purity

| Parameter | Condition |

| Column | Chirobiotic T (Teicoplanin-based), 150 x 4.6 mm |

| Mobile Phase | 10% Ethanol in 0.1% Triethylammonium Acetate |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

This table outlines a possible chiral HPLC setup for the enantiomeric separation of this compound, drawing from methods used for similar chiral amines and amino acids. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles to achieve faster separations and higher resolution compared to conventional HPLC. waters.com This makes it ideal for high-throughput analysis in quality control and research environments. nih.gov

For the analysis of amino compounds, UPLC methods often involve pre-column derivatization to enhance detectability and chromatographic performance. waters.comnih.gov A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives. waters.comnih.govresearchgate.net

A UPLC method for analyzing multiple amines has been developed using a reversed-phase gradient separation on a sub-2 µm column with mass spectrometric detection. nih.govresearchgate.net This approach allows for the rapid and sensitive quantification of numerous analytes in a single run. nih.gov The short analysis times, often under 10 minutes, significantly increase sample throughput. nih.govresearchgate.net

Table 3: Representative UPLC Method Parameters for High-Throughput Analysis

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Rapid gradient from 5% to 95% B |

| Flow Rate | 0.5 mL/min |

| Detection | UV-Vis or Mass Spectrometry |

| Analysis Time | < 10 minutes |

This table provides an example of UPLC conditions suitable for the high-throughput analysis of derivatized this compound, based on established methods for amino compounds. waters.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is invaluable for identifying and quantifying volatile impurities that may be present from the synthesis process. nih.gov

The sample is introduced into the GC, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the capillary column. nih.gov The separated components then enter the mass spectrometer, which provides mass information for identification. The choice of the GC column is critical, with DB-5MS or similar columns being common for general-purpose analysis of a wide range of compounds. nih.gov The temperature program of the GC oven is optimized to ensure good separation of all volatile components. nih.gov

Table 4: Typical GC-MS Conditions for Volatile Impurity Profiling

| Parameter | Condition |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate |

| Oven Program | 50°C (1 min), then ramp to 250°C at 10°C/min |

| Injector Temp | 250°C |

| MS Ion Source | Electron Impact (EI) at 70 eV |

| Mass Range | 40-400 amu |

This table details a standard set of GC-MS parameters that can be used to analyze volatile impurities in a sample of this compound. nih.gov

Coordination Chemistry and Metal Complexation Studies of 2 Amino 3,6 Difluoro 4 Methylphenol

Synthesis and Characterization of Metal Complexes (e.g., with Co(II))

The synthesis of metal complexes with ligands analogous to 2-Amino-3,6-difluoro-4-methylphenol typically involves the reaction of a metal salt, such as cobalt(II) chloride, with the ligand in a suitable solvent. tandfonline.comhealthbiotechpharm.org The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques. For instance, Fourier-transform infrared (FTIR) spectroscopy is commonly used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups, such as the N-H and O-H stretches. nih.gov Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry around the metal center. tandfonline.comresearchgate.net Techniques like mass spectrometry and elemental analysis are crucial for determining the stoichiometry of the complex. healthbiotechpharm.orgekb.eg

While no specific data exists for this compound, studies on similar molecules, such as 2-amino-4-methylpyridine (B118599) complexed with cobalt(II), have shown the formation of mononuclear complexes with the general formula [Co(L)₂X₂], where L is the aminopyridine ligand and X is a halide or acetate (B1210297). tandfonline.com

Investigation of Ligand Binding Modes and Coordination Geometries

The potential binding modes of this compound are multifaceted. It could act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group. ajgreenchem.com The presence of fluorine atoms could also influence the electronic environment and potentially participate in weaker interactions. The resulting coordination geometry around the metal ion, which could be tetrahedral, square planar, or octahedral, would be determined by the nature of the metal ion, the ligand-to-metal ratio, and the reaction conditions. ajgreenchem.comlibretexts.org

Electronic and Magnetic Properties of Metal-Phenol Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to their structure. For a Co(II) complex, which has a d⁷ electron configuration, the magnetic moment can provide insight into its spin state (high-spin or low-spin) and coordination geometry. tandfonline.com High-spin Co(II) complexes typically exhibit magnetic moments in the range of 4.3–5.2 Bohr magnetons (B.M.). tandfonline.comresearchgate.net

Although specific research on this compound is currently lacking, the established principles of coordination chemistry provide a framework for predicting its behavior and underscore the potential for interesting and complex interactions with metal ions. Further experimental investigation is necessary to elucidate the specific properties of its metal complexes.

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific published research on the chemical compound This compound . The available information is insufficient to generate a thorough and scientifically accurate article that adheres to the detailed outline provided in the user request.

The search for applications of this specific compound in advanced materials science—including the synthesis of functional polymers, development of photoresponsive materials, and its role in dye chemistry—did not yield specific examples or detailed research findings. Similarly, inquiries into the in vitro research applications of its derivatives, such as in structure-activity relationship (SAR) studies for enzyme inhibition or as chemical probes, returned no direct results for derivatives of this compound.

While general information exists for related classes of compounds, such as aminophenols, fluorinated phenols, and their derivatives, applying this general knowledge to the specific, requested compound without direct evidence would be speculative and violate the core instruction to focus solely on "this compound". For instance, while various fluorinated compounds are used in creating polymers or as research probes, no literature specifically documents this role for this compound.

Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, the requested article cannot be generated at this time due to the absence of specific, verifiable research data for this particular chemical compound.

Exploration of Research Applications and Potential Areas of Chemical Inquiry

Green Chemistry Principles in Synthesis and Application

The synthesis and application of fluorinated aromatic compounds like 2-Amino-3,6-difluoro-4-methylphenol are increasingly being scrutinized through the lens of green chemistry. The goal is to develop methods that are more efficient, produce less waste, and use less hazardous substances.

Traditional methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction, often involve harsh conditions and produce significant waste, which is a major drawback. google.com Modern synthetic chemistry is moving towards more sustainable alternatives. Recent research has highlighted microwave-assisted methods for producing anilines and phenols from aryl halides, which can reduce reaction times and eliminate the need for organic solvents and metal catalysts. tandfonline.com These approaches represent a significant step towards making the synthesis of compounds like aminophenols more environmentally friendly. tandfonline.com

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Greener Solvents: Efforts have been made to replace traditional organic solvents with more environmentally benign options like water or ionic liquids. tandfonline.commdpi.com For instance, the synthesis of benzoxazole (B165842) derivatives from o-aminophenols has been demonstrated in the presence of an imidazolium (B1220033) chloride catalyst system, which can be a greener alternative to conventional methods. mdpi.com

Catalysis: The development of novel catalysts is central to green synthesis. This includes using metal nanoparticles or organocatalysts to facilitate reactions under milder conditions. mdpi.commdpi.com For example, nanoparticle-catalyzed synthesis of polybenzoxazoles from bis(o-aminophenols) showcases a green chemistry approach that could be relevant for polymers derived from fluorinated aminophenols. acs.org

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product. This involves favoring addition reactions over substitution reactions where possible and minimizing the use of protecting groups.

Energy Efficiency: Microwave-assisted synthesis is a prime example of improving energy efficiency by significantly reducing reaction times compared to conventional heating. tandfonline.com Photoredox catalysis, which uses light to drive chemical reactions, is another emerging technology that offers energy-efficient pathways for synthesizing complex fluorinated molecules. selvita.com

In the context of its applications, if this compound is used as a monomer for high-performance polymers, green principles would favor polymerization processes that occur in benign solvents or, ideally, in a solvent-free melt. Furthermore, designing the final polymer for biodegradability or facile recycling would be a key consideration in its life cycle assessment.

Patent Landscape Analysis for Related Chemical Structures and Methodologies

The patent landscape for chemical structures related to this compound is broad, reflecting the industrial importance of fluorinated aromatic amines and phenols as intermediates in pharmaceuticals, agrochemicals, and materials science. Analysis of existing patents reveals key trends in synthetic methodologies and protected compound classes.

A significant portion of the patent literature focuses on methods for introducing fluorine into aromatic rings and for the synthesis of fluorinated aminophenols. For instance, U.S. Patent US20070276168A1 describes a method for preparing fluoroaromatic compounds from the corresponding amines by diazotization in the presence of a boron trifluoride source, followed by thermal decomposition without isolating the intermediate diazonium salt. google.com This represents an attempt to improve upon the classical Balz-Schiemann reaction, which is known for being highly exothermic. google.com

Patents also cover the synthesis of specific isomers and derivatives of halogenated aminophenols. U.S. Patent US7358397B2, for example, claims a process for preparing various halogenated 4-aminophenols and also covers novel compounds within this class, although it explicitly excludes some specific isomers like 4-amino-2,6-difluorophenol. google.com This highlights the strategy of patenting not only processes but also specific, novel chemical entities.

The use of these compounds as building blocks is another major area of patent activity. For example, aminophenol derivatives are patented for their use as couplers in oxidative dyeing compositions for keratin (B1170402) fibers, as seen in U.S. Patent US7341605B2. googleapis.comgoogle.com This patent describes novel 2-(amino or substituted amino)-5,6-substituted phenol (B47542) compounds for use in hair dyes, demonstrating a key application area for this class of molecules. googleapis.comgoogle.com

The following table summarizes a selection of relevant patents, illustrating the scope of innovation in this field.

| Patent Number | Title | Key Methodologies/Compounds Claimed | Relevance to this compound |

|---|---|---|---|

| US20070276168A1 | Method For Preparation Of A Fluoroaromatic Compound From An Aminoaromatic Compound | Preparation of fluoroaromatic compounds from aromatic amines via diazotization with a nitrosating agent in the presence of a boron trifluoride source, followed by direct thermal decomposition. google.com | Describes a general method applicable to the synthesis of fluorinated aromatic compounds, potentially including precursors to the title compound. |

| US7358397B2 | Preparation of halogenated 4-aminophenols | A process for preparing various halogenated 4-aminophenols and claims novel compounds within this class. google.com | Protects synthetic routes and structures that are structurally analogous to the title compound. |

| DE4428535A1 | Process for the selective production of fluorinated aromatic amines... | Catalytic reduction of nitro groups on fluorinated aromatic rings to produce amines with low levels of defluorinated byproducts. google.com | Covers methods for producing fluorinated aromatic amines, a key structural motif of the title compound. |

| US7341605B2 | 2-(Amino or substituted amino)-5, 6-substituted phenol compounds, dyeing compositions containing them, and use thereof | Novel 2-aminophenol (B121084) derivatives for use as couplers in oxidative hair dyeing compositions. googleapis.comgoogle.com | Highlights a potential application area for aminophenol compounds and protects specific structural variations. |

The intellectual property landscape suggests that while general methods for fluorination and amine synthesis are well-established, there is ongoing innovation in improving the efficiency and selectivity of these processes. selvita.comgoogle.comjustia.com Furthermore, patents are frequently granted for novel, specifically substituted compounds and their application in various industries, particularly as dye precursors and pharmaceutical intermediates. googleapis.comgoogleapis.com

Conclusion and Future Research Directions

Summary of Academic Contributions and Emerging Themes

A comprehensive review of scientific literature reveals that 2-Amino-3,6-difluoro-4-methylphenol is an uncharacterized compound. However, by examining the broader classes to which it belongs—fluorinated aminophenols and polysubstituted phenolic systems—we can identify key emerging themes that underscore its research potential.

The strategic incorporation of fluorine into organic molecules is a dominant theme in modern medicinal chemistry, often used to fine-tune the physicochemical and biological properties of a compound. mdpi.com Research on other fluorinated aminophenols has shown their utility as pH-sensitive probes for measuring intracellular pH, where the fluorine atoms provide a distinct NMR signal for analysis. nih.govacs.orgnih.gov This highlights a trend of using fluorinated aminophenols as specialized tools in chemical biology.

Furthermore, substituted aminophenols are recognized as valuable monomers for the synthesis of advanced polymers. mdpi.com The oxidative polymerization of aminophenol derivatives can lead to materials with unique electronic and thermal properties. d-nb.infomku.edu.trtandfonline.com The presence of both an amino and a hydroxyl group allows for complex polymerization mechanisms and the potential for creating ladder-type polymer structures.